N-(3-acetylphenyl)-2-phenoxybutanamide
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an appropriate amine (such as 3-acetylphenylaniline) with a suitable acid chloride or acid anhydride (like 2-phenoxybutanoyl chloride). This would form the amide bond. The exact conditions and reagents would depend on various factors, including the specific properties of the starting materials and the desired yield and purity .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an amide functional group, which consists of a carbonyl group (C=O) and an amine group (NH2) on the same carbon. The acetyl group would add electron-withdrawing character, which could impact the reactivity of the molecule. The ether linkage provides a site for potential interactions with other molecules .Chemical Reactions Analysis
Amides, like the one in this compound, can participate in various chemical reactions. They can be hydrolyzed to form carboxylic acids and amines. They can also react with nitrous acid to form a nitroso compound .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors like its polarity, size, and the presence of functional groups would influence properties like solubility, melting point, boiling point, and reactivity .Mechanism of Action
Without specific context, it’s hard to say what the mechanism of action of this compound would be. If it’s intended to be a drug, its mechanism would depend on the specific biological target. If it’s a reagent in a chemical reaction, its mechanism would depend on the reaction conditions and other reagents .
Safety and Hazards
Future Directions
The future directions for research on this compound would depend on its intended use. If it’s a potential drug, future research could involve testing its efficacy and safety in preclinical and clinical trials. If it’s a new reagent or intermediate in chemical synthesis, future research could involve exploring its utility in various reactions .
Properties
IUPAC Name |
N-(3-acetylphenyl)-2-phenoxybutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-3-17(22-16-10-5-4-6-11-16)18(21)19-15-9-7-8-14(12-15)13(2)20/h4-12,17H,3H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXLTUNNZYVMTBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=CC(=C1)C(=O)C)OC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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